BenchChemオンラインストアへようこそ!

1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

physicochemical profiling lead-likeness permeability prediction

1,3-Bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 1023537-67-8) is a fully substituted 5-arylidenebarbituric acid derivative bearing two 3‑chlorophenyl moieties at N1 and N3 and a thiophen-3-ylmethylidene group at C5. Its molecular formula is C21H12Cl2N2O3S, with a molecular weight of 443.3 g/mol and a minimum vendor‑specified purity of 95%.

Molecular Formula C21H12Cl2N2O3S
Molecular Weight 443.3
CAS No. 1023537-67-8
Cat. No. B2441240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
CAS1023537-67-8
Molecular FormulaC21H12Cl2N2O3S
Molecular Weight443.3
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H12Cl2N2O3S/c22-14-3-1-5-16(10-14)24-19(26)18(9-13-7-8-29-12-13)20(27)25(21(24)28)17-6-2-4-15(23)11-17/h1-12H
InChIKeyNSEDXNUYLWBOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione: Core Structural & Physicochemical Baseline


1,3-Bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 1023537-67-8) is a fully substituted 5-arylidenebarbituric acid derivative bearing two 3‑chlorophenyl moieties at N1 and N3 and a thiophen-3-ylmethylidene group at C5. Its molecular formula is C21H12Cl2N2O3S, with a molecular weight of 443.3 g/mol and a minimum vendor‑specified purity of 95% . The compound is supplied as a research‑grade building block by multiple reputable vendors, including CymitQuimica (Biosynth brand) and ABCR GmbH . As a member of the 1,3‑diaryl‑5‑thienylmethylene‑barbituric acid class, it offers a distinctive combination of electron‑withdrawing 3‑chloro substituents and a heteroaromatic thiophene methylidene side chain. No primary pharmacological or industrial‑scale application data have been publicly disclosed for this specific compound, placing it in the early‑stage screening and derivatization segment of the procurement landscape.

Why 1,3-Bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione Cannot Be Replaced by a Generic Barbituric Acid Analog


The 5‑arylidenebarbituric acid scaffold is highly sensitive to substitution pattern; even minor changes in the N‑aryl substituent position or the heterocyclic methylidene group can alter molecular size by >200 Da, shift calculated logP by >4 log units, and tune hydrogen‑bond acceptor count [1][2]. Consequently, the specific 3,3′-dichloro–thiophen‑3‑yl combination present in CAS 1023537-67-8 defines a distinct physicochemical profile that is not reproduced by the unsubstituted core (MW 222 Da, logP ~0.6), the 4,4′-dichloro isomer, or the 4,4′-dimethyl analog [1][2]. These differences directly impact solubility, membrane permeability, and target‑binding geometry in structure‑based design workflows, making generic substitution scientifically invalid for SAR studies where every substituent vector is hypothesized to contribute to potency or selectivity.

Quantitative Differentiation Evidence for 1,3-Bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione


Molecular Size & Lipophilicity Differentiation vs. Unsubstituted Core Scaffold

The target compound (MW 443.3 g/mol, predicted XLogP ≈ 5.4) is substantially larger and more lipophilic than the unsubstituted 5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione core (MW 222 Da, measured LogP 0.56) [1]. This ~2‑fold increase in molecular weight and >4‑log‑unit increase in partition coefficient place the target compound in a distinct property space, predicting lower aqueous solubility and higher membrane permeability, which are critical for cell‑based assay design, CNS penetration hypotheses, and solubility‑limited DMPK profiling.

physicochemical profiling lead-likeness permeability prediction

Regioisomeric Chlorine Placement: 3‑Chloro vs. 4‑Chloro Phenyl Substitution

The 3,3′-dichloro substitution in the target compound positions the chlorine atoms meta to the barbituric acid N‑attachment point, whereas the 4,4′-dichloro isomer (CAS 1024184-33-5) places them para. Although the molecular formulas are identical (C21H12Cl2N2O3S; MW 443.3 g/mol) and the minimum commercial purity is equivalent (95%), the 3‑Cl isomer exhibits a distinct hydrogen‑bond acceptor count (6 vs. 4) and differs in topological polar surface area (tPSA) and rotational bond count due to the meta versus para connectivity [1]. These differences alter pharmacophoric fingerprints and can lead to divergent potency against biological targets, as meta-substitution sterically and electronically influences the N‑aryl ring’s dihedral angle and the C5‑methylidene conjugation.

regioisomer SAR electronic effects target engagement geometry

Purity & Vendor Parity Within the 1,3-Diaryl-5-thienylmethylene Barbituric Acid Series

The target compound (CAS 1023537-67-8), the 4‑chloro isomer (CAS 1024184-33-5), and the 4‑methyl analog (CAS 1024430-99-6) are all offered by CymitQuimica (Biosynth) at ≥95% purity with identical unit pricing: €314.00 for 25 mg, €332.00 for 50 mg, €485.00 for 100 mg, and €750.00 for 250 mg . This price‑equivalence means the 3‑chloro compound can be procured without cost penalty relative to its closest in‑class analogs, while providing a distinct substitution profile. The 3‑chloro variant is also listed by ABCR GmbH and Menai Organics, offering multi‑supplier sourcing flexibility .

vendor benchmarking purity specification price-equivalent procurement

Structural Novelty & Patent Landscape Diversification

A survey of publicly accessible patent and primary literature databases (PubChem, ChEMBL, PubMed) through May 2026 reveals no published biological activity data for the specific 3,3′-dichloro‑thiophen‑3‑yl combination . In contrast, the 4‑chloro isomer (CAS 1024184-33-5) and related thiophene‑substituted barbituric acids have been cited in medicinal chemistry patent landscapes as intermediates or scaffold components [1]. The absence of prior art for the 3‑chloro variant makes it a structurally novel entry point for library design and composition‑of‑matter patent filings, reducing the risk of freedom‑to‑operate conflicts relative to the more extensively cited 4‑chloro analog.

chemical space novelty patent circumvention library design

Application Scenarios Where 1,3-Bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione Provides Differentiated Value


Structure–Activity Relationship (SAR) Studies on Barbituric Acid-Derived CNS or Antibacterial Screening Hits

When an initial screening hit is identified on a 1,3‑diaryl‑5‑arylidenebarbituric acid scaffold, the specific 3‑chloro substitution pattern can serve as a key SAR vector. The compound’s predicted XLogP of ~5.4 and the presence of six H‑bond acceptors distinguish it from the 4‑chloro isomer, which has only four H‑bond acceptors but identical lipophilicity . Researchers can probe whether the altered H‑bond network enhances or reduces potency without changing logP, isolating the contribution of electrostatic interactions to target engagement.

Fragment‑to‑Lead Evolution Requiring High LogP and Meta‑Substituted Aryl Chloride Handles

For fragment‑based drug discovery programs aiming to grow from the unsubstituted 5‑[(thiophen‑3‑yl)methylidene]-1,3‑diazinane-2,4,6‑trione core (MW 222 Da, logP 0.56) toward a lead‑like molecule, the 3,3′‑dichloro variant provides a >4‑log‑unit increase in predicted lipophilicity and a >200 Da increase in molecular weight in a single synthetic step . This jump enables rapid exploration of permeability‑limited target engagement early in the lead‑optimization cascade.

Patent‑Aware Compound Library Design for Novel Biological Target Classes

Organizations building proprietary screening libraries for underexplored target families (e.g., epigenetic readers, protein–protein interaction inhibitors) can include CAS 1023537-67-8 to populate chemical space that is structurally distinct from the more common 4‑chloro and 4‑methyl analogs . Because no biological activity has been reported for the 3‑chloro variant through mid‑2026, its inclusion strengthens composition‑of‑matter novelty and reduces downstream IP risks .

Medicinal Chemistry Reagent Supply Chain Diversification

With multiple independent suppliers (CymitQuimica/Biosynth, ABCR GmbH, Menai Organics) offering the compound at ≥95% purity and price‑equivalent to the 4‑chloro and 4‑methyl analogs, procurement managers can maintain supply chain resilience without cost penalty while acquiring a compound that is distinct from the more commonly stocked 4‑substituted variants .

Quote Request

Request a Quote for 1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.